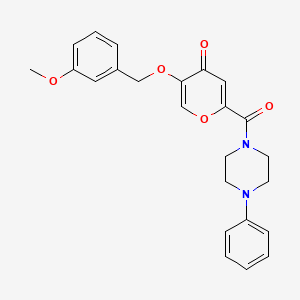

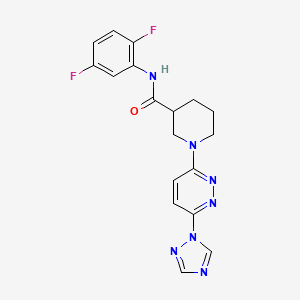

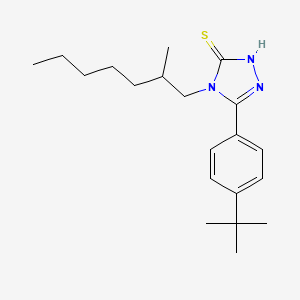

5-((3-methoxybenzyl)oxy)-2-(4-phenylpiperazine-1-carbonyl)-4H-pyran-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3-methoxybenzyl)oxy)-2-(4-phenylpiperazine-1-carbonyl)-4H-pyran-4-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been extensively studied for its pharmacological properties and has shown promising results in various scientific research studies.

Scientific Research Applications

Anticancer Activity

- Anticancer Activity of Oxazolone Scaffolds : Studies on 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives, which are structurally similar, have demonstrated significant anticancer activity against various human cancer cell lines. This suggests that compounds with similar structures could be explored for their potential in cancer treatment (2020).

Phosphodiesterase Type 4 Inhibitors

- Phosphodiesterase Type 4 Inhibition : Compounds like 8-(2-methoxybenzyl)-4-(N-methylamino)-2-n-propylpyrazolo[1,5-a]-1,3,5-triazine have been identified as potent phosphodiesterase type 4 inhibitors. These findings highlight the potential of structurally similar compounds in therapeutic applications, particularly for conditions influenced by this enzyme (Raboisson et al., 2003).

Cytoprotective Effects

- Cytoprotective Effects in Cell Models : Analogous compounds to the one , such as imine analogs of oxyresveratrol, have shown protective effects against oxidative stress in cell models. This suggests the potential of similar compounds in protecting against cellular damage (Hur et al., 2013).

Corrosion Inhibition

- Corrosion Inhibition in Metal Surfaces : Pyranopyrazole derivatives, like 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, have been used as inhibitors for metal corrosion. This application is crucial in extending the lifespan of metal components in industrial settings (Yadav et al., 2016).

Molecular Synthesis

- Synthesis of Pyrazole and Pyrimidine Derivatives : The synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides demonstrates the potential of similar compounds in generating new derivatives with possible biological applications (Hassan et al., 2014).

Oxidizable Labels for DNA Detection

- Electrochemical DNA Detection : Methoxybenzyl groups, similar to those in the compound of interest, have been used as oxidizable labels for electrochemical detection of DNA, indicating potential applications in molecular biology and diagnostics (Šimonová et al., 2014).

Bioactive Compounds Synthesis

- Synthesis of Bioactive Schiff Bases : Schiff bases containing elements like 4-methoxybenzylidene have been synthesized, showing significant antioxidant and α-glucosidase inhibitory activities, suggesting the potential of structurally similar compounds in medicinal chemistry (Pillai et al., 2019).

properties

IUPAC Name |

5-[(3-methoxyphenyl)methoxy]-2-(4-phenylpiperazine-1-carbonyl)pyran-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5/c1-29-20-9-5-6-18(14-20)16-30-23-17-31-22(15-21(23)27)24(28)26-12-10-25(11-13-26)19-7-3-2-4-8-19/h2-9,14-15,17H,10-13,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMNSLDEKZKFMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)N3CCN(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3-methoxybenzyl)oxy)-2-(4-phenylpiperazine-1-carbonyl)-4H-pyran-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2426867.png)

![1-(2-Hydroxyethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2426868.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2426870.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2426877.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate](/img/structure/B2426882.png)